2-Cyclopropyl-7-phenylquinoline-4-carboxylic Acid
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Overview
Description
2-Cyclopropyl-7-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. . The compound features a quinoline core with a cyclopropyl group at the 2-position and a phenyl group at the 7-position, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 2-cyclopropyl-7-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted aniline with benzaldehyde in the presence of a catalyst under reflux conditions . Another approach includes the use of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
2-Cyclopropyl-7-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form various derivatives.
Scientific Research Applications
2-Cyclopropyl-7-phenylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-7-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can modulate the acetylation levels of histone proteins, leading to changes in gene expression and cellular functions . This inhibition can result in cell cycle arrest, apoptosis, and reduced proliferation of cancer cells .
Comparison with Similar Compounds
2-Cyclopropyl-7-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.
7-Chloroquinoline-4-carboxylic acid: Contains a chlorine atom at the 7-position instead of a phenyl group, leading to different pharmacological properties.
2-Methylquinoline-4-carboxylic acid: Features a methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-cyclopropyl-7-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)16-11-17(13-6-7-13)20-18-10-14(8-9-15(16)18)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2,(H,21,22) |
InChI Key |
KHCJTGNWPRTUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)C4=CC=CC=C4)C(=C2)C(=O)O |
Origin of Product |
United States |
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